N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a cinnamamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the formation of the oxadiazole ring followed by the attachment of the cinnamamide group. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . This intermediate can then be reacted with cinnamoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the presence of both the furan and oxadiazole rings, which confer distinct chemical and biological properties. Its cinnamamide moiety also contributes to its potential therapeutic applications, making it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
(E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-10H,(H,16,18,19)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKRHPTEZEGHN-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330503 | |
Record name | (E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851095-21-1 | |
Record name | (E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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